Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)-

Description

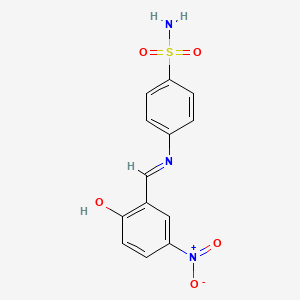

Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)-, is a Schiff base derivative of benzenesulfonamide, characterized by a hydroxy-nitrobenzylidene substituent at the 4-position. This compound belongs to a class of sulfonamides known for their versatile coordination chemistry and applications in metal ion detection, catalysis, and medicinal chemistry. The nitro group (-NO₂) and hydroxyl (-OH) moieties enhance its electron-withdrawing and chelating properties, making it a candidate for forming stable metal complexes .

Properties

Molecular Formula |

C13H11N3O5S |

|---|---|

Molecular Weight |

321.31 g/mol |

IUPAC Name |

4-[(2-hydroxy-5-nitrophenyl)methylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C13H11N3O5S/c14-22(20,21)12-4-1-10(2-5-12)15-8-9-7-11(16(18)19)3-6-13(9)17/h1-8,17H,(H2,14,20,21) |

InChI Key |

KEDCYTRVSMDRNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- typically involves the condensation reaction between 4-aminobenzenesulfonamide and 2-hydroxy-5-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance within the cells, leading to cell death. This mechanism is particularly effective against cancer cells that rely on anaerobic glycolysis .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)-, is a compound of significant interest due to its complex structure and diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, with a 2-hydroxy-5-nitrobenzylideneamino moiety. Its molecular formula is and it has a molecular weight of approximately 320.32 g/mol. The structural complexity arises from the presence of hydroxyl and nitro groups, which enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.32 g/mol |

| IUPAC Name | 4-(2-hydroxy-5-nitrobenzylideneamino)benzenesulfonamide |

| CAS Number | Not specified |

Benzenesulfonamide derivatives are known for their interaction with various biological targets. The mechanism of action for this specific compound includes:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways. For instance, studies indicate that it can inhibit lipoxygenases (LOXs), which are crucial in the metabolism of polyunsaturated fatty acids into bioactive eicosanoids .

- Antimicrobial Activity : Like other sulfonamides, this compound exhibits antibacterial and antifungal properties. Its effectiveness is enhanced through structural modifications that improve binding to bacterial enzymes .

Pharmacological Activities

Research has demonstrated various pharmacological activities associated with benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)-:

- Antibacterial Properties : The compound has shown efficacy against several bacterial strains by inhibiting their growth through disruption of folate synthesis pathways.

- Anti-inflammatory Effects : It reduces inflammation by modulating the production of pro-inflammatory cytokines and inhibiting LOXs .

- Cardiovascular Effects : In isolated rat heart models, derivatives of benzenesulfonamide have been shown to decrease perfusion pressure and coronary resistance, suggesting potential as cardiovascular agents .

Study on Lipoxygenase Inhibition

A study focused on the structure-activity relationship (SAR) of benzenesulfonamide derivatives revealed that modifications at the benzylidene position significantly enhance LOX inhibition potency. The most promising compounds exhibited nanomolar potency against platelet-type LOX (12-LOX), which is implicated in various pathophysiological conditions such as cancer and diabetes .

Cardiovascular Impact

Research involving isolated rat hearts indicated that benzenesulfonamide derivatives could effectively lower perfusion pressure through inhibition of L-type calcium channels. This suggests a mechanism by which these compounds may serve as negative inotropic agents, potentially useful in managing heart conditions .

Q & A

Basic Research Question

- 1H/13C NMR : Aromatic protons (δ 6.5–8.5 ppm), sulfonamide NH (δ 2.8–3.5 ppm), and coupling constants (J = 8–10 Hz for ortho protons) confirm substitution patterns .

- HPLC : Retention times and peak symmetry (>95% purity) validate compound homogeneity .

- Mass Spectrometry : High-resolution MS (e.g., NIST databases) verifies molecular weights .

How do substituent variations influence biological activity?

Advanced Research Question

Substituents on the benzenesulfonamide core modulate target binding. For example:

- N-Alkyl groups (e.g., butyl in Compound 13) enhance lipophilicity, improving membrane permeability for NLRP3 inflammasome inhibition .

- Aromatic substituents (e.g., 4-methoxybenzyl in Compound 17) increase steric bulk, reducing off-target interactions .

- Electron-withdrawing groups (e.g., nitro in the title compound) stabilize Schiff base formation, critical for enzyme inhibition .

Data Contradiction Analysis:

- Compound 14 (dibutylamine, 86% yield) shows higher bioactivity than 13 (butylamine, 56% yield), likely due to increased steric shielding of the sulfonamide group .

What challenges arise in synthesizing high-purity benzenesulfonamide derivatives?

Advanced Research Question

- Side Reactions : Over-sulfonation or dimerization during chlorosulfonic acid treatment requires controlled stoichiometry (10–20 equivalents) .

- Purification : Polar byproducts (e.g., unreacted amines) necessitate gradient elution in column chromatography .

- Hygroscopicity : Sulfonyl chloride intermediates degrade upon moisture exposure; use anhydrous solvents and inert atmospheres .

How can computational methods aid in designing novel inhibitors?

Advanced Research Question

- Molecular Docking : Predict binding affinities to targets like carbonic anhydrase or NLRP3 using software (e.g., AutoDock Vina) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory IC₅₀ values to prioritize synthetic targets .

Example:

- Yamali et al. (2018) used docking to optimize pyrazolylbenzenesulfonamides for acetylcholinesterase inhibition, achieving IC₅₀ values < 10 µM .

How should researchers analyze discrepancies in reported biological activities?

Advanced Research Question

- Assay Variability : Compare enzyme sources (e.g., human vs. bovine carbonic anhydrase) and buffer conditions (pH 7.4 vs. 6.8) .

- Structural Nuances : Meta-substituents (e.g., 3-trifluoromethyl in celecoxib analogues) may alter binding pocket interactions versus para-substituents .

Case Study:

- Hydroxymethyl celecoxib derivatives show reduced COX-2 inhibition compared to parent compounds due to altered hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.